Uridine, 2'-azido-2',3'-dideoxy- Uridine, 2'-azido-2',3'-dideoxy-
Brand Name: Vulcanchem
CAS No.: 126543-45-1
VCID: VC17150919
InChI: InChI=1S/C9H11N5O4/c10-13-12-6-3-5(4-15)18-8(6)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5-,6+,8+/m0/s1
SMILES:
Molecular Formula: C9H11N5O4
Molecular Weight: 253.22 g/mol

Uridine, 2'-azido-2',3'-dideoxy-

CAS No.: 126543-45-1

Cat. No.: VC17150919

Molecular Formula: C9H11N5O4

Molecular Weight: 253.22 g/mol

* For research use only. Not for human or veterinary use.

Uridine, 2'-azido-2',3'-dideoxy- - 126543-45-1

Specification

CAS No. 126543-45-1
Molecular Formula C9H11N5O4
Molecular Weight 253.22 g/mol
IUPAC Name 1-[(2R,3R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H11N5O4/c10-13-12-6-3-5(4-15)18-8(6)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5-,6+,8+/m0/s1
Standard InChI Key KLUJHYLVSBGISP-SHYZEUOFSA-N
Isomeric SMILES C1[C@H](O[C@H]([C@@H]1N=[N+]=[N-])N2C=CC(=O)NC2=O)CO
Canonical SMILES C1C(OC(C1N=[N+]=[N-])N2C=CC(=O)NC2=O)CO

Introduction

Chemical Identity and Structural Features

Molecular Composition

2'-Azido-2',3'-dideoxyuridine (C₉H₁₁N₅O₄) is a pyrimidine nucleoside analog characterized by the replacement of the 2'-hydroxyl group with an azido (-N₃) moiety and the absence of the 3'-hydroxyl group (Figure 1). Its IUPAC name is 1-[(2R,3R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, reflecting the stereochemical configuration of the sugar moiety and the azide substitution .

Table 1: Molecular Properties of 2'-Azido-2',3'-Dideoxyuridine

PropertyValue
Molecular FormulaC₉H₁₁N₅O₄
Molecular Weight253.22 g/mol
CAS Registry Number126543-45-1
SMILES NotationC1C@HCO
InChI KeyKLUJHYLVSBGISP-SHYZEUOFSA-N

The compound’s azido group introduces steric and electronic perturbations that distinguish it from natural nucleosides, potentially interfering with viral polymerase recognition .

Synthesis and Chemical Modifications

Synthetic Pathway

The synthesis of 2'-Az-ddU begins with 5-O-benzoyluridine (5a), which undergoes sequential modifications (Figure 2):

  • Formation of 2,2'-Anhydrouridine: Treatment with imidazolylthiocarbonyl chloride yields a cyclic intermediate, facilitating the removal of the 3'-hydroxyl group via Bu₃SnH reduction to produce 3'-deoxyuridine .

  • Azide Introduction: Reaction with lithium azide (LiN₃) in dimethylformamide (DMF) substitutes the 2'-hydroxyl with an azido group, followed by saponification to remove protecting groups .

Table 2: Key Synthetic Steps and Reagents

StepReactionReagents/ConditionsProduct
1CyclizationImidazolylthiocarbonyl chloride2,2'-Anhydro-5-O-benzoyluridine
2DeoxygenationBu₃SnH, AIBN, toluene3'-Deoxyuridine derivative
3AzidationLiN₃, DMF, 80°C2'-Azido intermediate
4DeprotectionNaOH/MeOH2'-Azido-2',3'-dideoxyuridine

Halogenated Derivatives

Modification at the 5-position of the uracil ring generates analogs like 2'-azido-2',3'-dideoxy-5-iodouridine (1c) and 5-bromo derivative (1b), synthesized via halogenation of the 5'-O-benzoylated intermediate (9a) followed by debenzoylation . These derivatives exhibit altered electronic properties but similarly lack antiviral efficacy .

Biological Activity and Pharmacological Profile

Anti-HIV Evaluation

In vitro assays using H9 lymphocytic cells revealed no significant inhibition of HIV-1 replication for 2'-Az-ddU or its 5-halogenated variants (EC₅₀ > 100 μM) . This contrasts with AZT (3'-azido substitution), which inhibits HIV reverse transcriptase at nanomolar concentrations. The absence of 3'-azido and presence of 2'-azido likely impede phosphorylation to the active triphosphate form or hinder incorporation into viral DNA .

Comparative Analysis with 3'-Azido Analogs

The positional isomer 3'-azido-2',3'-dideoxyuridine (AZddU) demonstrates moderate anti-HIV activity (EC₅₀ = 0.36 μM in MT-4 cells), underscoring the critical role of azido group placement . Unlike 2'-Az-ddU, AZddU is efficiently phosphorylated by thymidine kinase to its triphosphate form, which competitively inhibits viral polymerases .

Structure-Activity Relationship (SAR) Insights

Azido Group Position

The 2' vs. 3' azido substitution profoundly impacts biological activity:

  • 3'-Azido (AZT, AZddU): Enables mimicry of natural dTTP, facilitating incorporation into DNA and chain termination.

  • 2'-Azido: Introduces steric hindrance, disrupting binding to viral polymerases or cellular kinases .

Sugar Pucker and Conformation

The 2'-azido group stabilizes a C3'-endo sugar conformation, unfavorable for reverse transcriptase recognition compared to the C2'-endo conformation preferred by AZT . This conformational mismatch likely contributes to the lack of antiviral activity.

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